molecular formula C10H13ClN2 B031893 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine CAS No. 185510-30-9

2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine

Cat. No.: B031893
CAS No.: 185510-30-9
M. Wt: 196.67 g/mol
InChI Key: SVVOLGNZRGLPIU-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine is a chemical compound with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol . It is a yellow liquid commonly used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine typically involves the chlorination of 2-methyl-5-pyrrolidinylpyridine. . This method ensures the selective chlorination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the pyrrolidinyl group .

Scientific Research Applications

2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-chloro-5-(1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVOLGNZRGLPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902962
Record name NoName_3540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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